molecular formula C19H31NO2SSi B15123931 N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide

Katalognummer: B15123931
Molekulargewicht: 365.6 g/mol
InChI-Schlüssel: CXOGCFZBPJZIKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide is a chemical compound with the molecular formula C19H31NO2SSi and a molecular weight of 365.61 g/mol . It is known for its unique structural features, including the presence of a triisopropylsilyl group and an ethynyl linkage, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide typically involves the reaction of N-ethynyl-N,4-dimethylbenzenesulfonamide with triisopropylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is employed in the development of advanced materials and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The ethynyl linkage allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .

Vergleich Mit ähnlichen Verbindungen

N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its enhanced stability and reactivity due to the presence of the triisopropylsilyl group.

Eigenschaften

Molekularformel

C19H31NO2SSi

Molekulargewicht

365.6 g/mol

IUPAC-Name

N,4-dimethyl-N-[2-tri(propan-2-yl)silylethynyl]benzenesulfonamide

InChI

InChI=1S/C19H31NO2SSi/c1-15(2)24(16(3)4,17(5)6)14-13-20(8)23(21,22)19-11-9-18(7)10-12-19/h9-12,15-17H,1-8H3

InChI-Schlüssel

CXOGCFZBPJZIKO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C#C[Si](C(C)C)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.